molecular formula C19H20N2O3 B2908351 benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 922951-33-5

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2908351
CAS No.: 922951-33-5
M. Wt: 324.38
InChI Key: LZNSSXRNSZXOFW-UHFFFAOYSA-N
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Description

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is an organic compound that belongs to the class of carbamate esters. Carbamate esters are derived from carbamic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound features a benzyl group, a pyrrolidinone ring, and a phenyl group, making it a complex and interesting molecule for scientific research.

Mechanism of Action

Target of Action

The primary targets of benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate are currently unknown. This compound is a carbamate ester , a class of compounds known for their wide range of biological activities.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its precise mode of action. Carbamate esters are generally known to interact with their targets through the formation of covalent bonds, often leading to inhibition of the target’s function .

Pharmacokinetics

The pyrrolidine ring in its structure is a common feature in many biologically active compounds and is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the benzyl and carbamate groups. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with carbamic acid or its derivatives to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidinone ring.

    Materials Science: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-oxopyrrolidin-3-yl)carbamate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The methyl group on the phenyl ring can influence its electronic properties, affecting its reactivity and interactions with molecular targets.

Properties

IUPAC Name

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-9-10-16(12-17(14)21-11-5-8-18(21)22)20-19(23)24-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNSSXRNSZXOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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